molecular formula C13H17ClFNO B121691 (2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride CAS No. 64671-30-3

(2-Fluorophenyl)(1-methyl-4-piperidinyl)-methanone Hydrochloride

Cat. No. B121691
Key on ui cas rn: 64671-30-3
M. Wt: 257.73 g/mol
InChI Key: NWVKAOJRWMSFMU-UHFFFAOYSA-N
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Patent
US04558056

Procedure details

To a suspension of 7.6 g of magnesium turnings in 25 ml of tetrahydrofuran was added a few drops of ethyl bromide, with stirring under nitrogen. After the reaction began approximately 50.0 g of N-methyl-4-chloropiperidine in 125 ml of tetrahydrofuran was added dropwise at a rate such that moderate reflux was maintained. The reaction mixture was heated under reflux for an additional hour. A solution of 37.2 g of 2-fluorobenzonitrile in 30 ml of tetrahydrofuran was added dropwise. After completion of the addition, the reaction mixture was heated under reflux for two hrs and stirred overnight at room temperature. The reaction mixture was poured into a solution of 85 g of ammonium chloride in 1200 ml of ice water and heated on a steam bath for 3 hrs. The mixture was cooled, extracted with benzene (3×250 ml) and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure gave an oil. A 1.0 g-portion of the oil was dissolved in ether and a solution of ethereal hydrogen chloride was added. The precipitate was collected, dried and twice recrystallized from ethanol-ether to give 0.5 g (42%) of product as crystals, mp 167°-169°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
37.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
85 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
125 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
42%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([Cl:9])[CH2:5][CH2:4]1.[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#N.[Cl-].[NH4+].Cl.[O:22]1CCCC1>C(Br)C.CCOCC>[ClH:9].[F:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]([CH:6]1[CH2:7][CH2:8][N:3]([CH3:2])[CH2:4][CH2:5]1)=[O:22] |f:3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
CN1CCC(CC1)Cl
Step Four
Name
Quantity
37.2 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
85 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice water
Quantity
1200 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
125 mL
Type
reactant
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a rate such
TEMPERATURE
Type
TEMPERATURE
Details
that moderate reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional hour
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
twice recrystallized from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(C(=O)C2CCN(CC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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